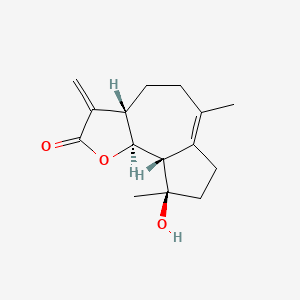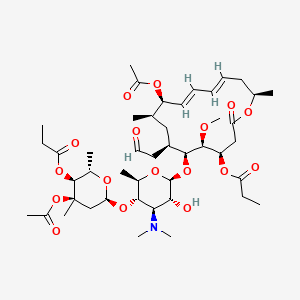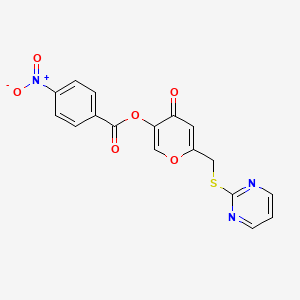
ML221
Overview
Description
ML221 is a potent functional antagonist of the apelin receptor (APJ). It inhibits apelin-13-mediated activation of APJ with IC50 values of 0.70 μM in the cAMP assay and 1.75 μM in the β-arrestin assay . This compound is primarily used for research purposes and has shown significant potential in various scientific fields.
Preparation Methods
The synthesis of ML221 involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound is synthesized through a series of organic reactions involving pyrimidine and pyranone derivatives . Industrial production methods are not publicly disclosed, but they likely involve optimization of these synthetic routes for large-scale production.
Chemical Reactions Analysis
ML221 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the molecule, which can alter its biological activity.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
ML221 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the apelin receptor and its role in various biological processes.
Biology: this compound is used to investigate the signaling pathways mediated by the apelin receptor, including its effects on cell proliferation and angiogenesis.
Industry: While its industrial applications are limited, this compound is used in the development of new drugs targeting the apelin receptor
Mechanism of Action
ML221 exerts its effects by binding to the apelin receptor (APJ) and inhibiting its activation by apelin-13. This inhibition prevents the recruitment of β-arrestin and the subsequent activation of downstream signaling pathways, including the cAMP pathway . The molecular targets and pathways involved in its mechanism of action include the apelin receptor, β-arrestin, and various intracellular signaling molecules such as ERK1/2 and Akt .
Comparison with Similar Compounds
ML221 is unique in its high selectivity for the apelin receptor compared to other similar compounds. It is more than 37-fold selective over the closely related angiotensin II type 1 receptor . Similar compounds include:
CMF019: A potent agonist of the apelin receptor with G protein bias.
ELA-11: A high-affinity apelin receptor agonist.
(2R,3S)-Azelaprag: An apelin receptor agonist used in the treatment of various cardiovascular diseases.
This compound stands out due to its potent antagonistic activity and high selectivity, making it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASIRTUMPRQVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




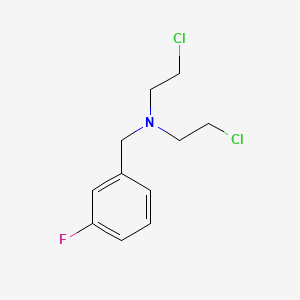
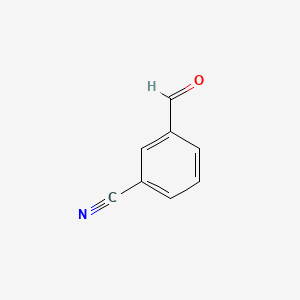
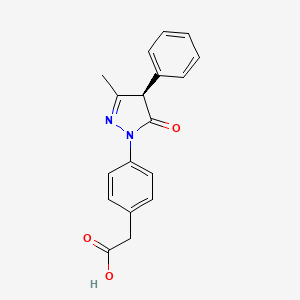

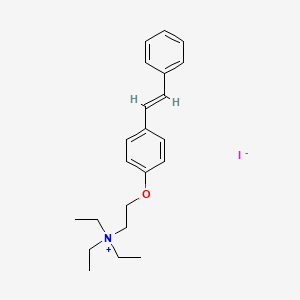
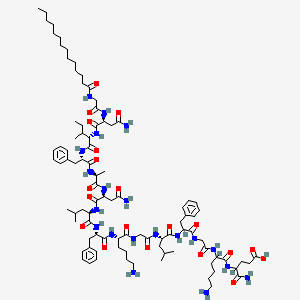
![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)
